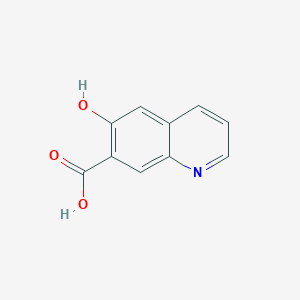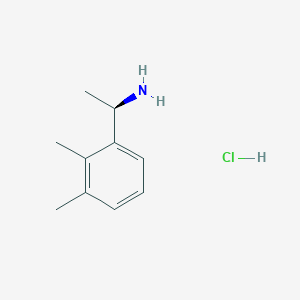
(R)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(2,3-Dimetilfenil)etanamina clorhidrato es un compuesto de amina quiral con aplicaciones significativas en varios campos, incluida la química medicinal y la síntesis orgánica. Este compuesto se caracteriza por la presencia de un centro quiral, lo que lo convierte en una sustancia enantioméricamente pura. La forma de sal clorhidrato mejora su solubilidad y estabilidad, lo que lo hace adecuado para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (R)-1-(2,3-Dimetilfenil)etanamina clorhidrato típicamente implica los siguientes pasos:
Material de partida: La síntesis comienza con el 2,3-dimetilbenzaldehído disponible comercialmente.
Aminación reductora: El grupo aldehído del 2,3-dimetilbenzaldehído se somete a aminación reductora utilizando (R)-1-feniletilamina en presencia de un agente reductor como el triacetoxihidruro de sodio. Este paso forma la amina quiral.
Formación de clorhidrato: La amina resultante se trata luego con ácido clorhídrico para formar la sal clorhidrato, obteniendo (R)-1-(2,3-Dimetilfenil)etanamina clorhidrato.
Métodos de producción industrial: En un entorno industrial, la producción de (R)-1-(2,3-Dimetilfenil)etanamina clorhidrato sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Síntesis a granel: Se utilizan grandes cantidades de 2,3-dimetilbenzaldehído y (R)-1-feniletilamina.
Reactores de flujo continuo: La aminación reductora se lleva a cabo en reactores de flujo continuo para asegurar una calidad y rendimiento constantes del producto.
Purificación: El producto final se purifica mediante técnicas de cristalización o recristalización para obtener (R)-1-(2,3-Dimetilfenil)etanamina clorhidrato de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: (R)-1-(2,3-Dimetilfenil)etanamina clorhidrato experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo amino puede oxidarse para formar la imina o nitrilo correspondiente.
Reducción: El compuesto se puede reducir para formar aminas secundarias o terciarias.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como nitración o halogenación.
Reactivos y condiciones comunes:
Oxidación: Se utilizan reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se utilizan reactivos electrófilos como el ácido nítrico o los halógenos (cloro, bromo) en condiciones controladas.
Productos principales:
Oxidación: Formación de iminas o nitrilos.
Reducción: Formación de aminas secundarias o terciarias.
Sustitución: Formación de derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
(R)-1-(2,3-Dimetilfenil)etanamina clorhidrato tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.
Biología: Se ha investigado su posible papel en los sistemas biológicos como ligando o modulador de receptores.
Medicina: Se ha explorado por sus propiedades farmacológicas, incluidas las posibles aplicaciones terapéuticas.
Industria: Se utiliza en la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de (R)-1-(2,3-Dimetilfenil)etanamina clorhidrato implica su interacción con objetivos moleculares específicos:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores o canales iónicos, modulando su actividad.
Vías involucradas: Puede influir en diversas vías bioquímicas, incluida la señalización de neurotransmisores o las vías metabólicas.
Compuestos similares:
(S)-1-(2,3-Dimetilfenil)etanamina clorhidrato: El enantiómero del compuesto con propiedades químicas similares pero diferente actividad biológica.
1-(2,3-Dimetilfenil)etanamina: La forma no quiral del compuesto.
1-(2,3-Dimetilfenil)etanol: Un compuesto relacionado con un grupo hidroxilo en lugar de un grupo amino.
Singularidad: (R)-1-(2,3-Dimetilfenil)etanamina clorhidrato es único debido a su naturaleza quiral, que imparte propiedades estereoquímicas específicas y actividades biológicas que son distintas de su enantiómero y otros compuestos relacionados.
Comparación Con Compuestos Similares
(S)-1-(2,3-Dimethylphenyl)ethanamine Hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(2,3-Dimethylphenyl)ethanamine: The non-chiral form of the compound.
1-(2,3-Dimethylphenyl)ethanol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness: ®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties and biological activities that are distinct from its enantiomer and other related compounds.
Propiedades
Número CAS |
1032036-48-8 |
|---|---|
Fórmula molecular |
C10H16ClN |
Peso molecular |
185.69 g/mol |
Nombre IUPAC |
(1R)-1-(2,3-dimethylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-7-5-4-6-10(8(7)2)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1 |
Clave InChI |
BFURECMKBWRQJL-SBSPUUFOSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)[C@@H](C)N)C.Cl |
SMILES canónico |
CC1=C(C(=CC=C1)C(C)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine](/img/structure/B11908040.png)

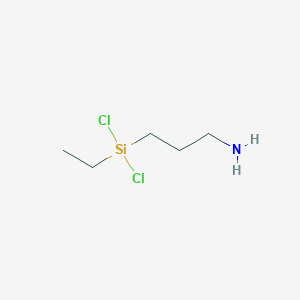



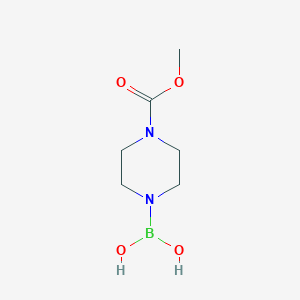

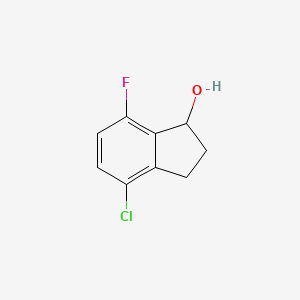
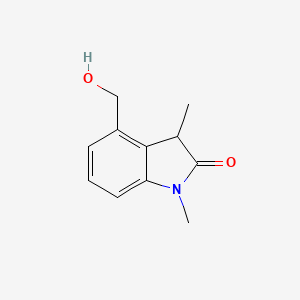
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)
